Cas no 868217-75-8 (2-{(2-chlorophenyl)methylsulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole)

2-{(2-Chlorophenyl)methylsulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a sulfur-containing heterocyclic compound featuring a 4,5-dihydroimidazole core functionalized with a 2-chlorobenzylthio group and a methanesulfonyl substituent. This structure confers potential reactivity and stability, making it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of the sulfonyl group enhances electrophilicity, while the chlorophenyl moiety may contribute to lipophilicity and binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, supporting applications in medicinal chemistry and agrochemical research. The compound’s synthetic utility is further underscored by its compatibility with diverse reaction conditions, enabling tailored derivatization for specialized applications.
2-{(2-chlorophenyl)methylsulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole structure
868217-75-8 structure
Product Name:2-{(2-chlorophenyl)methylsulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole
CAS No:868217-75-8
MF:C11H13ClN2O2S2
MW:304.816118955612
CID:6265370
PubChem ID:2148697
Update Time:2025-05-22

2-{(2-chlorophenyl)methylsulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-{(2-chlorophenyl)methylsulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole
    • 2-((2-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole
    • AKOS024609683
    • 868217-75-8
    • 2-[(2-chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
    • SR-01000015414
    • VU0489558-1
    • F1804-0157
    • SR-01000015414-1
    • 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole
    • Inchi: 1S/C11H13ClN2O2S2/c1-18(15,16)14-7-6-13-11(14)17-8-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3
    • InChI Key: IITJBJMVJVGNTN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CSC1=NCCN1S(C)(=O)=O

Computed Properties

  • Exact Mass: 304.0106977g/mol
  • Monoisotopic Mass: 304.0106977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 83.4Ų

2-{(2-chlorophenyl)methylsulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole Pricemore >>

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2-{(2-chlorophenyl)methylsulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole Related Literature

Additional information on 2-{(2-chlorophenyl)methylsulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole

Compound CAS No. 868217-75-8: 2-{(2-Chlorophenyl)methylsulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole

The compound with CAS No. 868217-75-8, known as 2-{(2-chlorophenyl)methylsulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole, is a highly specialized organic molecule with significant potential in the fields of pharmaceutical chemistry and material science. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The structure of this molecule is characterized by the presence of a methylsulfonyl group attached to the imidazole ring and a chlorophenyl methylsulfanyl substituent, which imparts unique electronic and steric properties.

Recent studies have highlighted the importance of imidazole derivatives in drug design due to their ability to form hydrogen bonds and their capacity to act as both donors and acceptors in molecular interactions. The methanesulfonyl group in this compound is particularly notable for its strong electron-withdrawing effect, which can enhance the bioavailability and stability of the molecule. This feature makes it a promising candidate for use in the development of new pharmaceutical agents targeting various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications.

The chlorophenyl methylsulfanyl substituent adds another layer of complexity to this molecule's structure. The sulfur atom in the sulfanyl group contributes to the molecule's ability to engage in sulfur-based interactions, which are crucial for binding to specific biological targets. Furthermore, the presence of the chlorine atom on the phenyl ring introduces a degree of electron-withdrawing character, which can modulate the electronic environment around the sulfur atom and influence the molecule's reactivity and selectivity.

From a synthetic perspective, this compound is typically synthesized through a multi-step process involving nucleophilic substitution and coupling reactions. The synthesis begins with the preparation of an imidazole derivative, followed by functionalization with the methanesulfonyl group and subsequent introduction of the chlorophenyl methylsulfanyl substituent. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.

In terms of applications, this compound has shown potential as an intermediate in drug discovery programs. Its structure allows for further functionalization to explore diverse chemical spaces and identify novel bioactive molecules. For instance, researchers have investigated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a valuable lead compound for anti-inflammatory drug development.

Moreover, this compound has been studied for its potential role in antiviral therapies. The imidazole core has been shown to interact with viral proteins through hydrogen bonding and hydrophobic interactions, suggesting its utility in designing antiviral agents targeting RNA viruses such as influenza A virus. Recent computational studies have demonstrated that this compound can effectively bind to viral polymerases, inhibiting their activity and potentially preventing viral replication.

Another area of interest lies in its application as a building block for advanced materials. The combination of electron-withdrawing groups like methanesulfonyl and electron-donating groups like chlorophenyl methylsulfanyl creates a molecule with unique electronic properties suitable for use in organic electronics. Researchers have explored its potential as an active layer material in organic photovoltaic devices (OPVs), where it could enhance charge transport properties and improve device efficiency.

In conclusion, 2-{(2-chlorophenyl)methylsulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole (CAS No. 868217-75-8) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features make it an attractive candidate for both pharmaceutical research and materials science. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing innovative solutions across these fields.

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